Methyl chlorodifluoroacetate

Catalog No.
S1503334
CAS No.
1514-87-0
M.F
C3H3ClF2O2
M. Wt
144.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl chlorodifluoroacetate

CAS Number

1514-87-0

Product Name

Methyl chlorodifluoroacetate

IUPAC Name

methyl 2-chloro-2,2-difluoroacetate

Molecular Formula

C3H3ClF2O2

Molecular Weight

144.5 g/mol

InChI

InChI=1S/C3H3ClF2O2/c1-8-2(7)3(4,5)6/h1H3

InChI Key

AWUPLMYXZJKHEG-UHFFFAOYSA-N

SMILES

COC(=O)C(F)(F)Cl

Canonical SMILES

COC(=O)C(F)(F)Cl

Methyl chlorodifluoroacetate is a chemical compound with the molecular formula C3H3ClF2O2C_3H_3ClF_2O_2. It is characterized by the presence of a chlorinated and difluorinated acetate group, making it a notable member of the haloester family. This compound is colorless to pale yellow in appearance and is typically used as an intermediate in organic synthesis, particularly in the production of fluorinated compounds. Its unique structure imparts specific reactivity and properties that are valuable in various chemical applications.

There is no current information available on the specific mechanism of action of MCDF in any biological system.

  • Fluorinated organics can be corrosive and may irritate skin and eyes [].
  • Some fluorinated compounds are volatile and can be harmful if inhaled.
  • Fluorinated organics can react with some materials, so proper handling procedures are essential.

  • Reaction with Chlorine: Methyl chlorodifluoroacetate reacts with chlorine atoms, leading to the formation of alkoxy radicals. These radicals can further react with oxygen to produce mixed anhydrides or undergo rearrangement to yield chlorodifluoroacetic acid .
  • Demethylation: The compound can undergo demethylation, resulting in the formation of copper salts when reacted with copper reagents .
  • Electro

Methyl chlorodifluoroacetate can be synthesized through several methods:

  • Direct Halogenation: The compound can be produced by halogenating methyl acetate using chlorine or fluorine sources under controlled conditions.
  • Electrochemical Methods: Recent studies have shown that electrochemical methods can effectively synthesize 2,2-difluoro-3-hydroxyesters from methyl chlorodifluoroacetate and carbonyl compounds through nickel-catalyzed reactions .
  • Reformatsky Reaction: This method involves the reaction of methyl chlorodifluoroacetate with carbonyl compounds under electrochemical conditions, yielding various fluorinated products .

Methyl chlorodifluoroacetate finds applications primarily in organic synthesis:

  • Fluorinated Compound Synthesis: It serves as a precursor for synthesizing various fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
  • Environmental Studies: The compound is also studied for its atmospheric chemistry implications, particularly its reactions with hydroxyl radicals and chlorine, contributing to understanding its environmental fate .

Studies on the interactions of methyl chlorodifluoroacetate focus on its reactivity with atmospheric species. Its rapid reaction with hydroxyl radicals leads to significant degradation pathways that influence its environmental persistence. The kinetic data obtained from these studies help predict its behavior in different atmospheric conditions and contribute to models assessing its impact on air quality and climate .

Methyl chlorodifluoroacetate shares structural similarities with several other haloesters and fluorinated compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Ethyl chlorodifluoroacetateC4H5ClF2O2C_4H_5ClF_2O_2Similar structure but larger ethyl group; different reactivity patterns.
Methyl trifluoroacetateC3H3F3O2C_3H_3F_3O_2Contains three fluorine atoms instead of two; higher reactivity due to trifluoromethyl group.
Chlorodifluoroacetic acidC2HClF2O2C_2HClF_2O_2Acidic form; significant environmental pollutant; more toxic than methyl chlorodifluoroacetate.
Methyl dichloroacetateC3H4Cl2O2C_3H_4Cl_2O_2Contains two chlorine atoms; different reactivity and biological activity profile.

Uniqueness: Methyl chlorodifluoroacetate's unique combination of chlorine and difluoromethyl groups contributes to its distinct reactivity patterns compared to similar compounds. Its specific atmospheric degradation pathways also highlight its importance in environmental chemistry.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (97.87%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1514-87-0

Wikipedia

Methyl chlorodifluoroacetate

General Manufacturing Information

Acetic acid, 2-chloro-2,2-difluoro-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types